molecular formula C11H12ClN3O2S B5456156 N-(4-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-(4-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5456156
M. Wt: 285.75 g/mol
InChI Key: YTFMZNHYPGNQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as sulfonic acids and amines .

Scientific Research Applications

N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as antimicrobial, anti-inflammatory, and anticancer agents.

    Biological Studies: The compound is employed in biological assays to study its effects on various cellular processes and molecular targets.

    Chemical Biology: It serves as a tool compound for investigating the mechanisms of action of sulfonamide-based drugs and their interactions with biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active sites of enzymes and modulate their activity. This interaction can lead to the inhibition of enzyme function, disruption of metabolic pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfonamide groups but has an oxadiazole ring instead of a pyrazole ring.

    N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar to the oxadiazole derivative, this compound contains a thiadiazole ring.

    N-(4-Chlorophenyl)-1,3,4-triazole-2-sulfonamide: This compound features a triazole ring in place of the pyrazole ring.

Uniqueness

N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and biological activities. The presence of the dimethylpyrazole ring enhances its stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and chemical biology .

Properties

IUPAC Name

N-(4-chlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c1-8-11(7-15(2)13-8)18(16,17)14-10-5-3-9(12)4-6-10/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFMZNHYPGNQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.